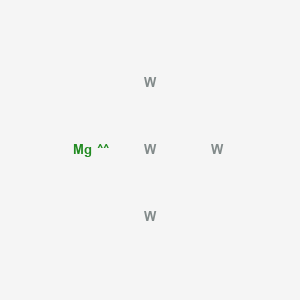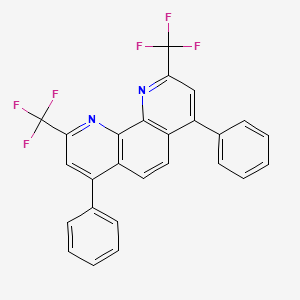
Magnesium--tungsten (1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–tungsten (1/4) is a compound that combines magnesium and tungsten in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium–tungsten (1/4) can be synthesized through various methods. One common approach involves the reaction of magnesium with tungsten oxide under high-temperature conditions. The reaction typically occurs in a controlled atmosphere to prevent oxidation of the magnesium. The reaction can be represented as follows: [ \text{4 Mg} + \text{WO}_3 \rightarrow \text{Mg}_4\text{W} + \text{3 MgO} ]
Industrial Production Methods
In industrial settings, the production of magnesium–tungsten (1/4) often involves the use of high-temperature furnaces and controlled atmospheres. The process may include steps such as:
- Mixing magnesium and tungsten oxide powders.
- Heating the mixture in a furnace at temperatures ranging from 700°C to 1000°C.
- Maintaining an inert atmosphere, such as argon, to prevent unwanted reactions.
- Cooling the product and separating the desired compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium–tungsten (1/4) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form magnesium oxide and tungsten oxide.
Reduction: It can be reduced by hydrogen to form elemental magnesium and tungsten.
Substitution: The compound can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions
Oxidation: Requires an oxygen-rich environment at elevated temperatures.
Reduction: Typically involves hydrogen gas at high temperatures.
Substitution: Involves reacting with other metal oxides or halides in a controlled atmosphere.
Major Products Formed
Oxidation: Magnesium oxide and tungsten oxide.
Reduction: Elemental magnesium and tungsten.
Substitution: Various metal oxides or halides, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Magnesium–tungsten (1/4) has several scientific research applications, including:
Materials Science: Used in the development of high-strength, lightweight alloys for aerospace and automotive industries.
Chemistry: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology and Medicine: Investigated for potential use in biomedical implants and devices due to its biocompatibility and mechanical properties.
Industry: Utilized in the production of refractory materials and coatings for high-temperature applications.
Wirkmechanismus
The mechanism by which magnesium–tungsten (1/4) exerts its effects depends on its specific application. In catalytic processes, the compound facilitates reactions by providing active sites for reactants to interact. In materials science, its unique combination of magnesium and tungsten atoms contributes to its mechanical strength and thermal stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium–molybdenum (1/4): Similar in structure but contains molybdenum instead of tungsten.
Magnesium–titanium (1/4): Contains titanium and exhibits different mechanical and chemical properties.
Magnesium–vanadium (1/4): Contains vanadium and is used in different industrial applications.
Uniqueness
Magnesium–tungsten (1/4) is unique due to its high melting point, excellent mechanical properties, and resistance to oxidation. These characteristics make it suitable for high-temperature and high-stress applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
562105-51-5 |
|---|---|
Molekularformel |
MgW4 |
Molekulargewicht |
759.7 g/mol |
InChI |
InChI=1S/Mg.4W |
InChI-Schlüssel |
WXVSGKSUFPBYED-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[W].[W].[W].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)



![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)


